Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide hydrochloride
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Overview
Description
Rel-N-(2-((1R,5S,6r)-3-azabicyclo[310]hexan-6-yl)propan-2-yl)formamide hydrochloride is a chemical compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide hydrochloride involves multiple steps. The starting materials typically include a bicyclic amine and a formamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. The specific synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.
Scientific Research Applications
Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide hydrochloride can be compared with other similar compounds, such as:
Rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride: Shares a similar bicyclic structure but differs in functional groups.
(1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate: Another bicyclic compound with different substituents and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H17ClN2O |
---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
N-[2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]propan-2-yl]formamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-9(2,11-5-12)8-6-3-10-4-7(6)8;/h5-8,10H,3-4H2,1-2H3,(H,11,12);1H/t6-,7+,8?; |
InChI Key |
XXTACHYOEMUJFA-PAFGHYSMSA-N |
Isomeric SMILES |
CC(C)(C1[C@H]2[C@@H]1CNC2)NC=O.Cl |
Canonical SMILES |
CC(C)(C1C2C1CNC2)NC=O.Cl |
Origin of Product |
United States |
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